molecular formula C11H11N3O2 B13559780 1-Phenyl-1H-1,2,3-triazole-4-propanoic acid

1-Phenyl-1H-1,2,3-triazole-4-propanoic acid

Cat. No.: B13559780
M. Wt: 217.22 g/mol
InChI Key: BXDILSDAWDMPHO-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a phenyl group attached to the triazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as the reaction of phenylhydrazine with an appropriate precursor.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. The propanoic acid moiety can contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole: Lacks the propanoic acid moiety.

    3-(1-phenyl-1H-1,2,4-triazol-4-yl)propanoic acid: Contains a different triazole ring structure.

    3-(1-phenyl-1H-1,2,3-triazol-4-yl)butanoic acid: Has a longer carbon chain.

Uniqueness

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific combination of the triazole ring, phenyl group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-(1-phenyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,15,16)

InChI Key

BXDILSDAWDMPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CCC(=O)O

Origin of Product

United States

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